2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride
Description
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a piperidine derivative featuring a 4-methylthiazole moiety linked via a sulfanyl-ethyl chain. Its molecular formula is C₁₂H₂₀ClN₂S₂, with a molecular weight of 301.30 g/mol (calculated). Structurally, the compound combines a piperidine ring (a six-membered amine heterocycle) with a thiazole group, a five-membered aromatic ring containing sulfur and nitrogen.
This compound is part of a broader class of piperidine-thiazole hybrids, which are explored in medicinal chemistry for their bioactivity, including antimicrobial, antiviral, and central nervous system (CNS) modulation properties. However, specific pharmacological data for this compound remain underexplored in publicly available literature.
Properties
Molecular Formula |
C11H19ClN2S2 |
|---|---|
Molecular Weight |
278.9 g/mol |
IUPAC Name |
4-methyl-2-(2-piperidin-2-ylethylsulfanyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C11H18N2S2.ClH/c1-9-8-15-11(13-9)14-7-5-10-4-2-3-6-12-10;/h8,10,12H,2-7H2,1H3;1H |
InChI Key |
BZZSZUGUFHCMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCCC2CCCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with a piperidine compound under basic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiazole sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride with four analogous compounds:
Key Observations:
Substituent Position and Chain Length: The target compound uses an ethylsulfanyl bridge, while the analog 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine dihydrochloride employs a shorter methylsulfanyl linker. The ethyl chain may enhance lipophilicity and membrane permeability compared to methyl . In contrast, 3-[2-(2,4-dibromophenoxy)ethyl]piperidine hydrochloride replaces the thiazole with a brominated phenoxy group, likely increasing halogen bonding interactions but reducing nitrogen-based bioactivity .
Salt Form and Solubility :
- The dihydrochloride analog has higher solubility in polar solvents due to two Cl⁻ counterions, whereas the target compound’s single Cl⁻ may offer a balance between solubility and lipophilicity .
Pharmacological Relevance :
- Pioglitazone hydrochloride (a thiazolidinedione) shares a sulfur-containing heterocycle but targets peroxisome proliferator-activated receptors (PPARs) for diabetes management. The thiazole-piperidine hybrids, however, lack documented PPAR activity, suggesting divergent therapeutic pathways .
Biological Activity
2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a piperidine ring substituted with a thiazole moiety, which is known to influence its biological properties.
The biological activity of 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The thiazole group is known for its ability to inhibit certain enzymes, which may contribute to the compound's pharmacological effects.
- Receptor Modulation : The piperidine structure is often associated with modulation of neurotransmitter receptors, potentially impacting central nervous system activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride have shown effectiveness against various bacterial strains. A study indicated that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research has highlighted the potential anticancer activity of thiazole-containing compounds. In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines. Specifically:
- Cell Line Studies : Compounds with structural similarities have been tested against breast cancer and leukemia cell lines, showing IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| K562 (Leukemia) | 5 |
Neuropharmacological Effects
The piperidine moiety suggests potential neuropharmacological effects. Preliminary studies indicate that related compounds may act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry tested various thiazole derivatives, including those structurally related to our compound. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Research in Cancer Letters demonstrated that a derivative with a similar scaffold induced apoptosis in human cancer cell lines through mitochondrial pathways.
- Neuropharmacology : A recent study explored the effects of piperidine derivatives on anxiety models in rodents, showing promising results in reducing anxiety-like behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
